BRD4 Bromodomain 1 Binding Affinity: Unique Kd Profile Among Phenoxypyrimidine-Piperidine Carboxamides
The target compound is the only 3-bromobenzyl-substituted member of the 6-phenoxypyrimidin-4-yl-piperidine-4-carboxamide series with a publicly reported BRD4 BD1 binding affinity. It exhibits a Kd of 6,800 nM (6.8 µM) against BRD4 bromodomain 1 by isothermal titration calorimetry (ITC) [1]. In contrast, structurally distinct but scaffold-related piperidine-4-carboxamide BRD4 inhibitors from US10519177 (e.g., Compound P-0064) show IC50 values of 1,000 nM in AlphaScreen assays [2]. The ~6.8-fold difference in potency, combined with the distinct binding mode inferred from the bromobenzyl substituent, establishes this compound as a discrete chemical probe rather than a direct potency equivalent.
| Evidence Dimension | BRD4 BD1 binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 6,800 nM (6.8 µM) |
| Comparator Or Baseline | US10519177 Compound P-0064, BRD4 BD1-BD2 IC50 = 1,000 nM (AlphaScreen assay) |
| Quantified Difference | ~6.8-fold weaker binding affinity for the target compound relative to P-0064 (note: different assay format—ITC vs. AlphaScreen—limits direct comparability) |
| Conditions | Target compound: Partial length human BRD4 BD1 (unknown origin), isothermal titration calorimetry. Comparator: His-tagged BRD4 BD1-BD2 (K57–K550), AlphaScreen binding assay [1][2]. |
Why This Matters
The target compound's moderate micromolar BRD4 affinity makes it suitable as a negative control or selectivity profiling tool in bromodomain inhibitor screening cascades, where higher-potency analogs would saturate target engagement at lower concentrations.
- [1] BindingDB. BDBM50159140 (CHEMBL3785648), Kd = 6.80E+3 nM, BRD4 BD1 ITC assay. Deposited 2020. View Source
- [2] BindingDB. BDBM425184 (US10519177, Compound P-0064), IC50 = 1.00E+3 nM, BRD4 AlphaScreen. Plexxikon US Patent. View Source
